molecular formula C11H14N2O B13531463 5-Amino-1-propylindolin-2-one

5-Amino-1-propylindolin-2-one

Cat. No.: B13531463
M. Wt: 190.24 g/mol
InChI Key: SQIKESJLVIWWLY-UHFFFAOYSA-N
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Description

5-Amino-1-propylindolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with an amino group at the 5-position and a propyl group at the 1-position. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in targeting neurological or oncological pathways. Its indolin-2-one scaffold is shared with several bioactive molecules, such as kinase inhibitors, but the specific substitution pattern distinguishes it from analogs .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-1-propyl-3H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7,12H2,1H3

InChI Key

SQIKESJLVIWWLY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC2=C1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-propylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide and conversion of the epoxide into an allylic alcohol .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic methods, including transition-metal catalysis. These methods are efficient and can be scaled up for large-scale production .

Comparison with Similar Compounds

Key Observations :

  • 3-Position Modifications: Dimethyl groups (e.g., in 5-Amino-1-ethyl-3,3-dimethylindolin-2-one) introduce steric hindrance, which may impede metabolic degradation but reduce binding affinity to certain targets .
  • Salt Forms: The hydrochloride salt of 5-Aminoindolin-2-one (similarity score: 0.98) exhibits higher solubility, a critical factor for bioavailability in drug formulations .

Key Differentiators and Research Implications

  • Selectivity: The propyl chain may enhance selectivity for lipid-rich tissue targets, as seen in analogs like 5-Amino-1-cyclopropylpentan-2-one, where cyclopropyl groups improve CNS penetration .
  • Thermodynamic Stability: Dimethyl groups at the 3-position (e.g., in 5-Amino-1-ethyl-3,3-dimethylindolin-2-one) stabilize the keto-enol tautomer, affecting reactivity in coupling reactions .

Biological Activity

5-Amino-1-propylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and efficacy against different cell lines.

Chemical Structure and Synthesis

5-Amino-1-propylindolin-2-one is derived from the indolin-2-one scaffold, which has been modified to enhance its biological properties. The synthesis typically involves the introduction of an amino group at the 5-position and a propyl group at the 1-position of the indolin-2-one structure. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as condensation reactions and cyclization processes.

Biological Activity Overview

The biological activities of 5-amino-1-propylindolin-2-one encompass a range of pharmacological effects, including:

  • Antitumor Activity : Studies have demonstrated that derivatives of indolin-2-one, including 5-amino-1-propylindolin-2-one, exhibit potent antitumor activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values significantly lower than established chemotherapeutics like Sunitinib .
  • Mechanism of Action : The antitumor effects are primarily attributed to the inhibition of angiogenesis and induction of apoptosis in malignant cells. The compound has been shown to affect signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of 5-amino-1-propylindolin-2-one against various human cancer cell lines. The following table summarizes key findings from these studies:

Cell Line% InhibitionIC50 (μM)
MCF-781.466.669
HepG284.983.721
A54910.82010.388
SKOV-39.5123.721
PANC-126.03129.685

These results indicate that certain derivatives exhibit strong inhibitory effects on cancer cell proliferation, with IC50 values suggesting higher potency compared to traditional chemotherapeutics .

In Vivo Studies

In vivo studies involving murine models have further validated the potential of 5-amino-1-propylindolin-2-one as an anticancer agent. For example, xenograft models using prostate cancer cells demonstrated that treatment with this compound significantly reduced tumor growth rates compared to control groups .

Safety and Toxicity Profile

Toxicity assessments reveal that 5-amino-1-propylindolin-2-one exhibits a favorable safety profile at therapeutic doses. Acute toxicity studies indicated that even at high doses (up to 5000 mg/kg), there were no significant adverse reactions observed in treated animals . This suggests a promising therapeutic window for clinical applications.

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